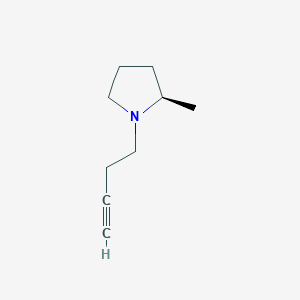
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Übersicht
Beschreibung
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine, also known as PNU-69176E, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is not fully understood. However, it is believed to act through multiple pathways, including the modulation of neurotransmitter release, inhibition of oxidative stress, and regulation of inflammatory responses.
Biochemische Und Physiologische Effekte
Studies have shown that (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine can improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is its high yield and enantiomeric purity, which makes it a valuable tool for studying the biological effects of chiral compounds. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine. One area of interest is the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the investigation of its mechanism of action, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to explore its potential as a tool for studying the biological effects of chiral compounds.
Conclusion:
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high yield and enantiomeric purity make it a valuable tool for studying the biological effects of chiral compounds, and its neuroprotective, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
(2R)-1-but-3-ynyl-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVFDRLNCQVBCW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463626 | |
| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine | |
CAS RN |
460747-73-3 | |
| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



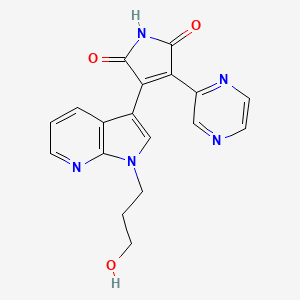
![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)
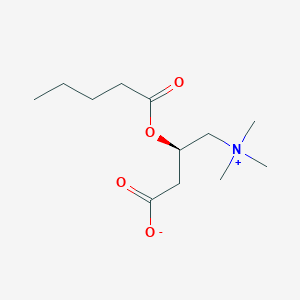
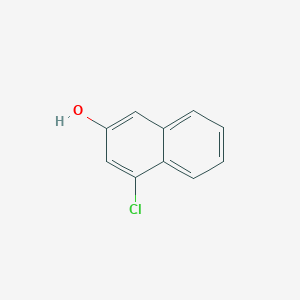
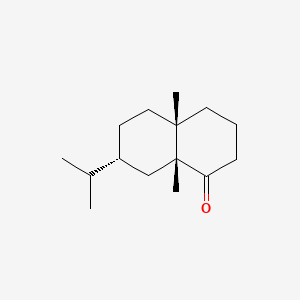
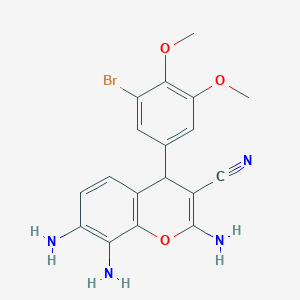
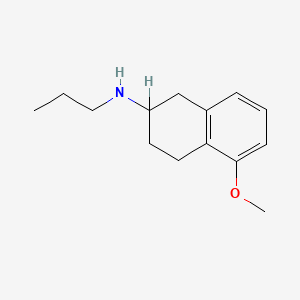
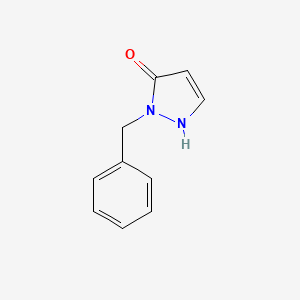
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)
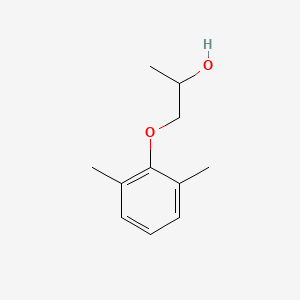
![2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione](/img/structure/B1624410.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1624411.png)

